molecular formula C22H28N4S2 B5551772 N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

Cat. No.: B5551772
M. Wt: 412.6 g/mol
InChI Key: NSFSTVMTSBUSTQ-UHFFFAOYSA-N
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Description

N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,3-dimethylphenyl groups attached to a tetrahydro-1,4-pyrazinedicarbothioamide core

Scientific Research Applications

N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE typically involves the reaction of 2,3-dimethylaniline with tetrahydro-1,4-pyrazinedicarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-BIS(2,6-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE
  • N,N-BIS(2,4,6-TRIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE
  • N,N-BIS(2-CYCLOHEXYLETHYL)NAPHTHO[2,3-B:6,7-B′]DITHIOPHENE DIIMIDES

Uniqueness

N,N-BIS(2,3-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl groups may enhance its stability and alter its interaction with molecular targets compared to similar compounds with different substitution patterns.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-N,4-N-bis(2,3-dimethylphenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4S2/c1-15-7-5-9-19(17(15)3)23-21(27)25-11-13-26(14-12-25)22(28)24-20-10-6-8-16(2)18(20)4/h5-10H,11-14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFSTVMTSBUSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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